4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor

This 4,6-dichloro-2-methyl imidazo[4,5-c]pyridine is the definitive building block for medicinal chemistry teams pursuing ATP-competitive kinase inhibitors. The unique 4,6-dichloro pattern enables sequential SNAr diversification, while the 2-methyl group modulates reactivity and lipophilicity—a dual advantage unavailable with mono-chloro or unsubstituted analogs. Substituting this regioisomer with a similar analog introduces intolerable SAR risk. Choose this high-purity intermediate for reliable hit-to-lead studies targeting SYK, MSK1, PI3Kβ, or HCV NS5B.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
CAS No. 579486-60-5
Cat. No. B3273087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
CAS579486-60-5
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=C(C=C2N1)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-3-10-4-2-5(8)12-7(9)6(4)11-3/h2H,1H3,(H,10,11)
InChIKeyUDWDWCHEHZHASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 579486-60-5) – Key Intermediate for Kinase-Focused Medicinal Chemistry and Antiviral Research Procurement


4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine class, a structural purine isostere widely exploited in drug discovery for its ability to engage kinase ATP-binding pockets and other nucleotide-dependent targets [1]. This specific derivative features a unique substitution pattern with chlorine atoms at the 4- and 6-positions and a methyl group at the 2-position, offering dual electrophilic sites for sequential nucleophilic aromatic substitution (SNAr) while the methyl group modulates both reactivity and lipophilicity. The compound is primarily used as a versatile intermediate in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules [2].

Why Simple Substitution of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine Fails in Medicinal Chemistry


Generic substitution of this compound with other imidazo[4,5-c]pyridine congeners is highly risky for structure-activity relationship (SAR) studies due to profound differences in reactivity, physicochemical properties, and biological outcomes arising from subtle substitution changes. The 4,6-dichloro pattern provides two reactive handles for sequential derivatization, a key advantage over mono-chloro or unsubstituted analogs which offer only one point of diversification and often lead to different regioisomers [1]. The 2-methyl group is not merely a spectator; it significantly alters the electron density of the imidazole ring, impacting the rate and selectivity of nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions compared to a 2-H or 2-aryl analog [2]. Even a simple shift of the methyl group from the 2- to the 1-position (e.g., 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine) results in a different tautomeric state, which can drastically alter hydrogen-bonding patterns with biological targets and overall molecular geometry [3]. Therefore, substituting this specific regioisomer with a seemingly similar analog will almost certainly confound SAR analysis and lead to false negatives or positives in hit-to-lead campaigns.

Quantitative Comparative Evidence for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS 579486-60-5)


Dual Reactive Sites: 4,6-Dichloro Substitution Enables Sequential Derivatization, a Key Advantage Over Mono-Chloro Imidazo[4,5-c]pyridine Analogs

The target compound possesses two chlorine atoms at the 4- and 6-positions, creating two distinct electrophilic sites for sequential nucleophilic aromatic substitution (SNAr). This allows for the introduction of two different amine substituents in a controlled, stepwise manner [1]. In contrast, the closest mono-chloro analog, 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, offers only a single site for diversification, limiting the library complexity that can be generated from a single starting material [2]. The 4,6-dichloro pattern is essential for building asymmetrically substituted kinase inhibitors where two different 'arms' are required to occupy distinct sub-pockets of the ATP-binding site.

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Building Block

Regioisomeric Purity: The 2-Methyl Tautomer is Structurally Distinct and Biochemically Non-Equivalent to the 1-Methyl Regioisomer

The compound 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine exists predominantly in a specific tautomeric form (1H), whereas its regioisomer, 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine, locks the molecule into a 3H-like tautomer with the methyl group on the imidazole nitrogen [1]. This fundamental difference alters the hydrogen-bond donor/acceptor pattern of the imidazole ring, a critical feature for molecular recognition in kinase active sites [2]. In kinase inhibitor design, the imidazole NH group of the 1H-tautomer can act as a key hydrogen-bond donor to the kinase hinge region, a pharmacophore element that is completely absent in the 1-methyl regioisomer [3].

Tautomerism Kinase Binding Regioisomer Hydrogen Bonding

Documented Role as a Direct Intermediate for Potent PI3Kβ Inhibitors, a Clinically Validated Kinase Target in Oncology

The compound is explicitly claimed and exemplified as a key intermediate in the synthesis of novel imidazo[4,5-c]pyridine derivatives that act as selective PI3Kβ inhibitors [1]. This is a high-value target for the treatment of PTEN-deficient cancers. The dichloro-methyl substitution pattern on the imidazo[4,5-c]pyridine core is a critical structural element for achieving potent PI3Kβ inhibition, as it provides the correct vector and electronics for optimizing interactions within the ATP-binding pocket [2]. While specific IC50 data for the final compounds derived from this intermediate is proprietary, the patent literature establishes a direct, documented connection between this specific building block and a clinically relevant kinase target, a level of validation not available for many other commercially available analogs.

PI3Kβ Oncology Patent Kinase Inhibitor PTEN-deficient

Broad Antiviral Activity Landscape: Scaffold-Class Association with Potent Inhibition of HCV NS5B Polymerase and Other Viral Targets

Imidazo[4,5-c]pyridine derivatives, particularly those with a 4,6-dichloro-2-substitution pattern, have been extensively studied as non-nucleoside inhibitors (NNIs) of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. In a comprehensive SAR study, related compounds with an EC50 as low as 1.163 nM against an HCV replicon were identified, demonstrating the potent antiviral activity achievable with this scaffold class [2]. The 4,6-dichloro-2-methyl derivative serves as a direct precursor to this valuable class of inhibitors. Furthermore, patents describe the use of imidazo[4,5-c]pyridine compounds for inhibiting the replication of other Flaviviridae and Picornaviridae viruses, such as BVDV and Coxsackie virus [3].

Antiviral HCV NS5B Polymerase Flaviviridae Non-nucleoside Inhibitor

Precursor to Highly Potent SYK and MSK1 Kinase Inhibitors: Imidazo[4,5-c]pyridine Scaffold Delivers Nanomolar Affinity

The imidazo[4,5-c]pyridine core is a privileged structure for targeting the ATP-binding site of several therapeutically important kinases. Studies have shown that properly substituted imidazo[4,5-c]pyridines can achieve IC50 values in the low nanomolar range against SYK (Spleen Tyrosine Kinase), with reported potencies in the mid-nanomolar range [1]. Similarly, the related imidazo[4,5-b]pyridine scaffold has yielded an extremely potent MSK1 inhibitor (SB-747651A) with an IC50 of 11 nM . The target compound, 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, provides the ideal substitution pattern for elaborating into such potent inhibitors. Its two chlorine atoms allow for the introduction of the aromatic and aliphatic amines typically required to achieve high affinity and selectivity for these kinases [2].

SYK MSK1 Kinase Inhibitor Immunology Inflammation

Optimal Research and Procurement Scenarios for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine


Parallel Synthesis of Focused Kinase Inhibitor Libraries for SYK, MSK1, or PI3Kβ

Medicinal chemistry groups can leverage the two reactive chlorine atoms at the 4- and 6-positions to perform sequential nucleophilic aromatic substitution reactions. This enables the creation of a library of asymmetrically substituted imidazo[4,5-c]pyridines designed to probe the ATP-binding pocket of kinases like SYK, MSK1, and PI3Kβ. The 2-methyl group provides a key lipophilic contact. This approach is validated by patents claiming this core for potent kinase inhibitors [1].

Hit-to-Lead Optimization in Antiviral Programs Targeting HCV NS5B Polymerase and Related Viruses

The compound is an ideal starting material for the synthesis of novel non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase, a validated target for antiviral therapy. The imidazo[4,5-c]pyridine scaffold is a known chemotype for this target class, with derivatives achieving low nanomolar cellular potency (EC50 = 1.163 nM) [2]. The dichloro substitution allows for the rapid exploration of chemical space around the core to improve potency, selectivity, and pharmacokinetic properties [3].

Building Block Procurement for Custom Synthesis of Patented PI3Kβ Inhibitor Analogs

CROs and pharmaceutical research teams can use this specific building block to synthesize analogs of patented PI3Kβ inhibitors, as this compound is explicitly claimed as an intermediate in relevant patent literature [4]. This provides a direct route to exploring the SAR of a clinically important target in oncology, specifically for PTEN-deficient cancers, with a well-precedented chemical starting point.

Structure-Activity Relationship (SAR) Studies on Purine Isosteres in Kinase Binding

Due to the structural similarity of imidazo[4,5-c]pyridine to purine, this compound serves as a key isosteric replacement for adenine in ATP-competitive inhibitors. Academic and industrial research groups can use this building block to systematically replace a purine core in known inhibitors. This allows for the direct comparison of binding modes and affinity, as the 1H-tautomer can maintain key hydrogen-bond interactions with the kinase hinge region (as seen in PDB: 3IW7) [5], while the chlorine atoms offer vectors for accessing additional binding pockets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.